

# Comparative Safety Analysis of Tirzepatide (LY3295668)

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## Compound of Interest

Compound Name: LY3295668

Cat. No.: B608743

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A comprehensive review of the safety and tolerability of the dual GIP and GLP-1 receptor agonist, tirzepatide, in comparison with other leading GLP-1 receptor agonists, semaglutide and dulaglutide. This guide synthesizes data from key clinical trial programs to inform researchers, scientists, and drug development professionals.

Tirzepatide (**LY3295668**) is a first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist. Its unique mechanism of action has demonstrated significant efficacy in glycemic control and weight management. This guide provides a detailed comparative analysis of its safety profile relative to established GLP-1 receptor agonists, semaglutide and dulaglutide, drawing upon data from the extensive SURPASS, SURMOUNT, SUSTAIN, and AWARD clinical trial programs.

## Overview of Safety Profiles

The overall safety profile of tirzepatide is comparable to that of the GLP-1 receptor agonist class, with the most frequently reported adverse events being gastrointestinal in nature.<sup>[1][2]</sup> These events are typically mild to moderate in severity and tend to be more common during the dose-escalation period.<sup>[3][4]</sup> Across the SURPASS-1 to -5 trials, the most common gastrointestinal adverse events reported with tirzepatide were nausea (12%-24%), diarrhea (12%-22%), and vomiting (2%-13%).<sup>[4]</sup>

## Comparative Analysis of Common Adverse Events

To provide a clear comparison, the following tables summarize the incidence of common adverse events in head-to-head and placebo-controlled clinical trials.

## Gastrointestinal Adverse Events

Gastrointestinal side effects are the most prevalent adverse events associated with tirzepatide and its comparators. The incidence is generally dose-dependent.

Table 1: Incidence of Gastrointestinal Adverse Events in the SURPASS-2 Trial (40 Weeks)[\[1\]](#)[\[2\]](#)[\[5\]](#)

Adverse Event	Tirzepatide 5 mg	Tirzepatide 10 mg	Tirzepatide 15 mg	Semaglutide 1 mg
Nausea	17.4%	19.2%	22.1%	17.9%
Diarrhea	13.2%	16.4%	13.8%	11.5%
Vomiting	5.7%	8.5%	9.8%	8.3%

Table 2: Incidence of Gastrointestinal Adverse Events in the SURMOUNT-1 Trial (72 Weeks, in patients with obesity)[\[6\]](#)

Adverse Event	Tirzepatide 5 mg	Tirzepatide 10 mg	Tirzepatide 15 mg	Placebo
Nausea	24.6%	33.3%	31.0%	9.5%
Diarrhea	18.7%	21.2%	23.0%	7.3%
Vomiting	8.3%	10.7%	12.2%	1.7%
Constipation	16.8%	17.1%	11.7%	5.8%

Table 3: Gastrointestinal Disorders in SUSTAIN and PIONEER Trials (Semaglutide)[\[7\]](#)

Trial Program	Semaglutide	Comparator
SUSTAIN (Subcutaneous)	41.9%	22.0%
PIONEER (Oral)	39.1%	24.8%

Table 4: Common Gastrointestinal Adverse Events in AWARD-11 Trial (36 weeks, Dulaglutide) [8]

Adverse Event	Dulaglutide 1.5 mg	Dulaglutide 3.0 mg	Dulaglutide 4.5 mg
Nausea	13.4%	15.6%	16.4%
Vomiting	5.6%	8.3%	9.3%

## Hypoglycemia

The risk of hypoglycemia with tirzepatide is low, particularly when not used in combination with insulin or sulfonylureas.

Table 5: Incidence of Hypoglycemia (<54 mg/dL) in the SURPASS-2 Trial[2][5]

Treatment	Incidence
Tirzepatide 5 mg	0.6%
Tirzepatide 10 mg	0.2%
Tirzepatide 15 mg	1.7%
Semaglutide 1 mg	0.4%

## Treatment Discontinuation Due to Adverse Events

The rate of discontinuation due to adverse events provides insight into the overall tolerability of the medications.

Table 6: Treatment Discontinuation Rates Due to Adverse Events

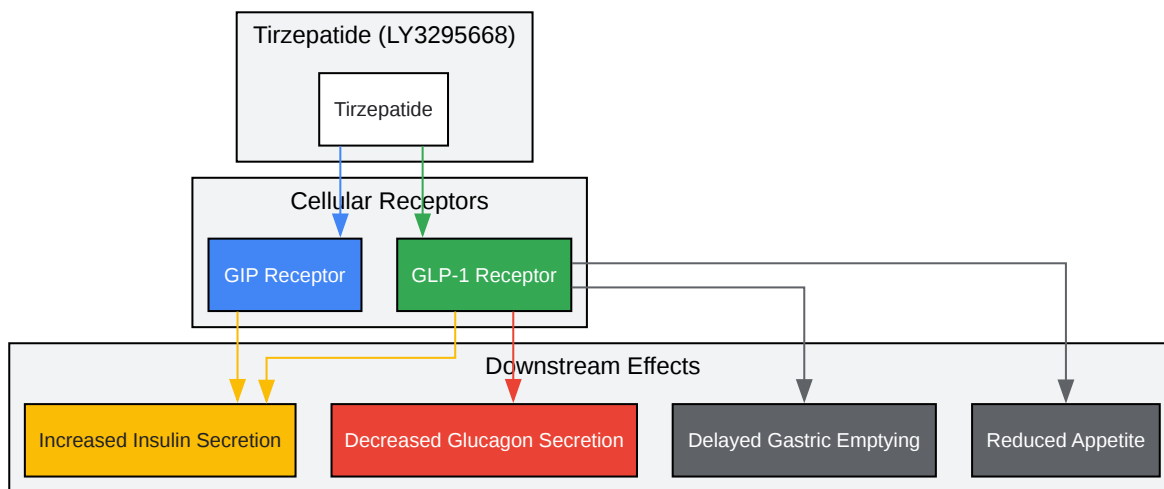
Trial	Tirzepatide 5 mg	Tirzepatide 10 mg	Tirzepatide 15 mg	Semaglutide 1 mg	Placebo
SURPASS- 2 <sup>[1][2]</sup>	5.1%	7.7%	7.9%	3.8%	-
SURMOUNT- 1 <sup>[6]</sup>	4.3%	7.1%	6.2%	-	2.6%

## Signaling Pathway and Experimental Workflow

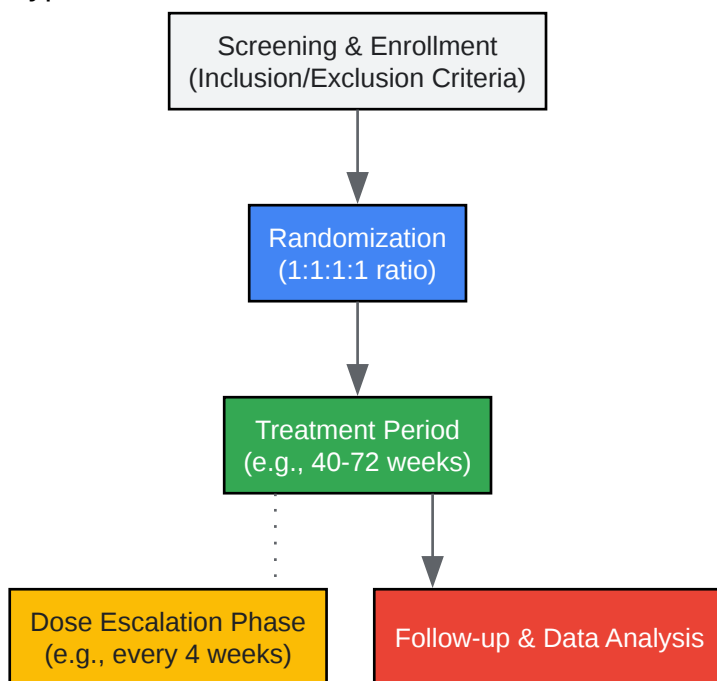
### Mechanism of Action of Tirzepatide

Tirzepatide activates both GIP and GLP-1 receptors, which are incretin hormones that play a key role in glucose homeostasis. This dual agonism leads to enhanced insulin secretion, suppressed glucagon secretion, and delayed gastric emptying, contributing to improved glycemic control and weight loss.

## Mechanism of Action of Tirzepatide



## Typical Workflow of SURPASS/SURMOUNT Trials

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